molecular formula C18H21N3 B4497476 1-(2-phenylethyl)-2-(propan-2-yl)-1H-benzimidazol-5-amine

1-(2-phenylethyl)-2-(propan-2-yl)-1H-benzimidazol-5-amine

Cat. No.: B4497476
M. Wt: 279.4 g/mol
InChI Key: FIAXJUKEYYIAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-phenylethyl)-2-(propan-2-yl)-1H-benzimidazol-5-amine is an organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound features a benzimidazole core with a phenylethyl and an isopropyl group attached, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenylethyl)-2-(propan-2-yl)-1H-benzimidazol-5-amine typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Phenylethyl Substitution: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl halides and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-phenylethyl)-2-(propan-2-yl)-1H-benzimidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or sulfonates in the presence of a base or acid catalyst.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-2-(propan-2-yl)-1H-benzimidazol-5-amine would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylethyl and isopropyl groups may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-phenylethyl)-1H-benzimidazole: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.

    2-(propan-2-yl)-1H-benzimidazole: Lacks the phenylethyl group, which may influence its binding properties and overall activity.

    1H-benzimidazole: The parent compound without any substituents, serving as a basic scaffold for further modifications.

Uniqueness

1-(2-phenylethyl)-2-(propan-2-yl)-1H-benzimidazol-5-amine is unique due to the presence of both phenylethyl and isopropyl groups, which may confer distinct chemical and biological properties compared to its analogs. These substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(2-phenylethyl)-2-propan-2-ylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3/c1-13(2)18-20-16-12-15(19)8-9-17(16)21(18)11-10-14-6-4-3-5-7-14/h3-9,12-13H,10-11,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAXJUKEYYIAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1CCC3=CC=CC=C3)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(2-phenylethyl)-2-(propan-2-yl)-1H-benzimidazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(2-phenylethyl)-2-(propan-2-yl)-1H-benzimidazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-(2-phenylethyl)-2-(propan-2-yl)-1H-benzimidazol-5-amine
Reactant of Route 4
Reactant of Route 4
1-(2-phenylethyl)-2-(propan-2-yl)-1H-benzimidazol-5-amine
Reactant of Route 5
Reactant of Route 5
1-(2-phenylethyl)-2-(propan-2-yl)-1H-benzimidazol-5-amine
Reactant of Route 6
Reactant of Route 6
1-(2-phenylethyl)-2-(propan-2-yl)-1H-benzimidazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.